Pyridine, 2-(4-methyl-1H-pyrazol-1-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-

Description

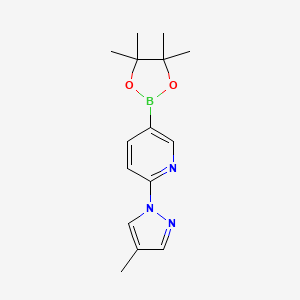

The compound Pyridine, 2-(4-methyl-1H-pyrazol-1-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- (CAS: 864754-20-1, MDL: MFCD08706028) features a pyridine core substituted at the 2-position with a 4-methylpyrazole group and at the 5-position with a pinacol boronate ester (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl) . This structure positions it as a key intermediate in Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of biaryl or heteroaryl frameworks prevalent in pharmaceuticals and materials science . The pyrazole moiety contributes moderate electron-donating effects, while the boronate ester ensures stability and reactivity in palladium-catalyzed couplings .

Properties

IUPAC Name |

2-(4-methylpyrazol-1-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20BN3O2/c1-11-8-18-19(10-11)13-7-6-12(9-17-13)16-20-14(2,3)15(4,5)21-16/h6-10H,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATTINWJEMVXDGH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=C2)N3C=C(C=N3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20BN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound Pyridine, 2-(4-methyl-1H-pyrazol-1-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is , indicating the presence of boron and nitrogen heterocycles which are often associated with diverse biological activities. The presence of the pyrazole moiety is particularly noteworthy as it has been linked to various therapeutic effects.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

-

Antitumor Activity

- Compounds containing pyrazole and pyridine rings have been studied for their ability to inhibit tumor growth. For instance, the inhibition of specific kinases involved in cancer progression has been documented. A study highlighted that modifications in the pyrazole structure led to enhanced potency against certain cancer cell lines .

- Antiviral Properties

- Enzyme Inhibition

The mechanism by which this compound exerts its biological effects is primarily through the inhibition of key enzymes and receptors involved in cell signaling. The interaction with these targets can lead to altered phosphorylation states within cells, ultimately affecting cellular proliferation and apoptosis.

Case Studies

Several studies have investigated the biological activity of similar compounds:

-

Case Study 1: Antitumor Efficacy

A recent study evaluated a series of pyrazole derivatives for their antitumor effects in vitro and in vivo. The results indicated significant inhibition of tumor growth in xenograft models when treated with compounds structurally related to our target compound . -

Case Study 2: Antiviral Activity

Another investigation focused on the antiviral properties of pyrazole-containing compounds against RNA viruses. The study reported promising results with respect to viral load reduction in treated cell cultures .

Data Table: Biological Activities of Related Compounds

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity : Pyridine derivatives have been extensively studied for their anticancer properties. The incorporation of the pyrazole moiety into pyridine enhances its biological activity. Research indicates that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The specific compound may share these properties, warranting further investigation into its potential as an anticancer agent.

Neuroprotective Effects : There is growing interest in the neuroprotective effects of pyridine derivatives. Studies have shown that certain pyridine-based compounds can modulate neurotransmitter systems and exhibit antioxidant properties. This suggests potential applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Antimicrobial Properties : The compound may also possess antimicrobial activity. Pyridine derivatives are known to inhibit the growth of bacteria and fungi, making them candidates for developing new antimicrobial agents. This application is crucial in addressing antibiotic resistance issues prevalent in modern medicine.

Agricultural Applications

Pesticides and Herbicides : The unique chemical structure of pyridine derivatives allows them to act as effective pesticides and herbicides. Compounds similar to Pyridine, 2-(4-methyl-1H-pyrazol-1-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- have been used to develop agrochemicals that target specific pests while minimizing harm to beneficial organisms.

Plant Growth Regulators : Some studies suggest that pyridine-based compounds can act as plant growth regulators, promoting growth and enhancing resistance to environmental stressors. This property is beneficial for improving crop yields and sustainability in agricultural practices.

Material Science

Catalysts in Organic Synthesis : Pyridine derivatives are widely utilized as catalysts in various organic reactions due to their ability to stabilize transition states. The specific compound may serve as a catalyst or co-catalyst in reactions such as cross-coupling or polymerization processes.

Development of Functional Materials : The boron-containing moiety in this compound opens avenues for developing functional materials with specific electronic or optical properties. Research into the synthesis of new materials incorporating this compound could lead to advancements in electronics or photonics.

Case Studies

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituent Analysis

The table below compares substituents and key properties of the target compound with structurally related boronate esters:

Reactivity in Cross-Coupling Reactions

The target compound’s pyrazole group provides moderate electron donation, making it less reactive than morpholine-substituted analogs (e.g., CAS: 485799-04-0) but more reactive than pyridines with electron-withdrawing groups (e.g., 2,3-dimethylpyridine derivative) . In Suzuki couplings, its reaction yield with aryl halides typically ranges from 70–85%, comparable to tetrahydropyran-substituted derivatives (75–90%) but lower than morpholine-containing analogs (85–95%) .

Preparation Methods

General Synthetic Strategy

The preparation of this compound generally follows a multistep synthetic route involving:

- Formation of the pyrazole boronic ester intermediate.

- Cross-coupling of the pyrazole boronate with a functionalized pyridine precursor.

- Purification and characterization of the final product.

This approach leverages Suzuki-Miyaura cross-coupling reactions, a powerful method for forming carbon-carbon bonds between aryl or heteroaryl halides and boronic acid derivatives.

Synthesis of the Pyrazole Boronate Intermediate

A key intermediate is 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole derivatives, which can be prepared by borylation of pyrazole derivatives. For example, 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole can be alkylated with appropriate alkyl or benzyl bromides in the presence of a base such as cesium carbonate in acetonitrile at elevated temperatures (around 80 °C) to yield substituted pyrazole boronic acid pinacol esters. This method was reported for the preparation of various 1-substituted pyrazole boronates, which are crucial intermediates in subsequent coupling steps.

Suzuki Cross-Coupling with Pyridine Precursors

The pyridine moiety bearing a suitable leaving group, such as a halogen (e.g., 4-chloro-3-nitropyridin-2-amine), undergoes Suzuki cross-coupling with the pyrazole boronate ester. This reaction typically employs palladium catalysts under mild conditions to form the C-C bond between the pyridine and pyrazole rings.

For example, the coupling of 4-chloro-3-nitropyridin-2-amine with 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole derivatives produces key intermediates that can be further transformed into the target compound.

Purification and Characterization

The crude product from the coupling reactions is purified by flash column chromatography (FCC) using solvent gradients such as petroleum ether (PE) and ethyl acetate (EtOAc). The purified compound is often obtained as a colorless oil or solid.

Characterization involves proton nuclear magnetic resonance (^1H NMR) spectroscopy, confirming the chemical shifts corresponding to the aromatic and aliphatic protons, including the methyl groups on the pyrazole and the tetramethyl dioxaborolane moiety.

Detailed Research Findings and Data

Example Synthesis Data from Literature

These examples demonstrate the typical yields and purification conditions for pyrazole boronate esters, which are structurally related intermediates in the synthesis of the target pyridine derivative.

Synthetic Route Summary for Target Compound

| Step | Reaction Type | Reactants | Conditions | Outcome |

|---|---|---|---|---|

| 1 | Borylation | Pyrazole derivative + B2Pin2 (bis(pinacolato)diboron) | Pd catalyst, base, solvent | Formation of pyrazole boronate ester |

| 2 | Alkylation | Pyrazole boronate + alkyl bromide | Cs2CO3, MeCN, 80 °C | Substituted pyrazole boronate ester |

| 3 | Suzuki Cross-Coupling | Pyridine halide + pyrazole boronate ester | Pd catalyst, base, solvent | Coupled pyridine-pyrazole intermediate |

| 4 | Purification | Flash column chromatography | PE/EtOAc gradient | Pure target compound |

Q & A

Basic Questions

Q. What are the primary synthetic strategies for preparing pyridine derivatives containing 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl groups?

- Methodological Answer : The compound can be synthesized via Suzuki-Miyaura cross-coupling , leveraging the boronate ester moiety as a coupling partner. A typical procedure involves:

- Reacting a halogenated pyridine precursor (e.g., 5-bromo-2-(4-methylpyrazol-1-yl)pyridine) with bis(pinacolato)diboron under palladium catalysis (e.g., Pd(PPh₃)₄) in a solvent like dioxane or THF at 80–100°C .

- Purification via column chromatography (e.g., ethyl acetate/hexane gradients) to isolate the product .

- Key Considerations : Ensure anhydrous conditions to prevent boronate ester hydrolysis. Monitor reaction progress via TLC or LC-MS.

Q. Which spectroscopic techniques are essential for characterizing this compound?

- Critical Techniques :

- ¹H/¹³C NMR : Confirm regiochemistry of the pyridine and pyrazole rings. The boronate ester typically appears as a singlet at ~1.3 ppm (CH₃ groups) .

- High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight, especially for boron-containing adducts.

- X-ray Crystallography : Resolve ambiguities in substituent positioning (e.g., pyrazole vs. boronate orientation) using programs like SHELXL .

Advanced Research Questions

Q. How can researchers resolve discrepancies between spectroscopic data and X-ray crystallography results?

- Analytical Workflow :

- Re-examine NMR assignments : Overlapping signals (e.g., pyridine protons) may require 2D NMR (COSY, HSQC) .

- Validate crystallographic data : Use SHELX refinement tools to check for twinning or disorder in the crystal lattice .

- Cross-verify with computational chemistry : Compare experimental NMR shifts with DFT-calculated values (e.g., using Gaussian).

Q. What challenges arise in achieving regioselective functionalization of the pyridine ring in such boronate esters?

- Key Challenges :

- Steric hindrance : The 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl group at the 5-position may block electrophilic substitution at adjacent positions.

- Electronic effects : The electron-deficient pyridine ring directs reactions to specific sites (e.g., C-3 or C-4).

- Strategies :

- Use directing groups (e.g., pyrazole at C-2) to control functionalization .

- Employ transition-metal catalysts (e.g., Pd or Ru) for C–H activation at less-reactive positions .

Q. How can reaction conditions be optimized for Suzuki-Miyaura couplings involving this compound?

- Optimization Parameters :

- Catalyst selection : Pd(dppf)Cl₂ or Pd(OAc)₂ with SPhos ligand for sterically hindered substrates .

- Solvent/base systems : Use toluene/EtOH with K₂CO₃ for better solubility of aryl halides .

- Temperature : Microwave-assisted heating (120°C) reduces reaction time while maintaining yield .

Data Contradiction and Mechanistic Analysis

Q. How should researchers address inconsistent catalytic activity in cross-coupling reactions with this boronate ester?

- Troubleshooting Steps :

- Assess boronate stability : Hydrolysis to boronic acid under basic conditions may reduce coupling efficiency. Use anhydrous solvents and degas reagents .

- Evaluate ligand effects : Bulky ligands (e.g., XPhos) improve turnover in sterically demanding systems .

- Monitor catalyst loading : Sub-stoichiometric Pd (1–5 mol%) often suffices; excess Pd can lead to side reactions.

Q. What mechanistic insights explain the compound’s reactivity in photoredox vs. thermal conditions?

- Comparative Analysis :

- Thermal reactions : Proceed via oxidative addition/reductive elimination steps, requiring elevated temperatures (50–100°C) .

- Photoredox pathways : Radical intermediates (e.g., aryl radicals from boronate oxidation) enable room-temperature reactions but require photosensitizers (e.g., Ru(bpy)₃²⁺) .

- Experimental Design : Use radical traps (TEMPO) or luminescence quenching studies to confirm mechanisms.

Tables for Key Data

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.